molecular formula C19H20N2O4S2 B2977249 ethyl 3-(N-(4-(dimethylamino)phenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate CAS No. 932354-25-1

ethyl 3-(N-(4-(dimethylamino)phenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate

Cat. No.: B2977249
CAS No.: 932354-25-1
M. Wt: 404.5
InChI Key: HZCMVMNNPBYDCM-UHFFFAOYSA-N
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Description

Ethyl 3-(N-(4-(dimethylamino)phenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the benzo[b]thiophene core, along with the sulfonamide and ester functionalities, makes this compound a versatile candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(N-(4-(dimethylamino)phenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-bromo-1-(methylthio)benzene and ethyl acetoacetate.

    Introduction of the sulfonamide group: The sulfonamide group can be introduced by reacting the benzo[b]thiophene intermediate with 4-(dimethylamino)benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(N-(4-(dimethylamino)phenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated benzo[b]thiophene derivatives.

Scientific Research Applications

Ethyl 3-(N-(4-(dimethylamino)phenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(N-(4-(dimethylamino)phenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Ethyl 3-(N-(4-(dimethylamino)phenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate can be compared with other benzo[b]thiophene derivatives such as:

    Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Known for its antibacterial activity.

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[[4-(dimethylamino)phenyl]sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-4-25-19(22)17-18(15-7-5-6-8-16(15)26-17)27(23,24)20-13-9-11-14(12-10-13)21(2)3/h5-12,20H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCMVMNNPBYDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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